N-{[1-(4-morpholinyl)cycloheptyl]methyl}-1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxamide
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Description
The compound contains several functional groups including a morpholine ring, a cycloheptyl group, a naphthylmethyl group, and a 1H-1,2,3-triazole-4-carboxamide group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The morpholine ring and the cycloheptyl group would provide some three-dimensionality to the molecule, while the naphthylmethyl group and the 1H-1,2,3-triazole-4-carboxamide group could potentially participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the morpholine ring could make the compound more soluble in water, while the naphthylmethyl group could increase its lipophilicity .Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[(1-morpholin-4-ylcycloheptyl)methyl]-1-(naphthalen-1-ylmethyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N5O2/c32-25(27-20-26(12-5-1-2-6-13-26)30-14-16-33-17-15-30)24-19-31(29-28-24)18-22-10-7-9-21-8-3-4-11-23(21)22/h3-4,7-11,19H,1-2,5-6,12-18,20H2,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWRJHFXSQYNSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(CNC(=O)C2=CN(N=N2)CC3=CC=CC4=CC=CC=C43)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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